Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group, an azidomethyl group, and a pentyl chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by the introduction of the azidomethyl group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The azidomethyl group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The azidomethyl group may also participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in complex biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: Lacks the azidomethyl and pentyl groups, making it less versatile in certain applications.
N-(Azidomethyl)benzenesulfonamide: Similar structure but without the pentyl chain, affecting its solubility and reactivity.
4-Methylbenzenesulfonamide: Lacks the azidomethyl and pentyl groups, limiting its use in bioorthogonal chemistry.
Uniqueness
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
175086-40-5 |
---|---|
Molekularformel |
C13H20N4O2S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
N-(1-azidohexan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O2S/c1-3-4-5-12(10-15-17-14)16-20(18,19)13-8-6-11(2)7-9-13/h6-9,12,16H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
LEEOOTLTROSDFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN=[N+]=[N-])NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.